An In-depth Technical Guide to (R)-2-Amino-2-mesitylethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-2-Amino-2-mesitylethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral β-amino alcohol, (R)-2-Amino-2-mesitylethanol. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in asymmetric synthesis and the development of novel chiral auxiliaries and ligands.
Introduction: The Significance of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a privileged class of organic compounds that are integral to the fields of medicinal chemistry and asymmetric synthesis. Their stereodefined 1,2-amino and hydroxyl functionalities serve as crucial pharmacophores in a wide array of biologically active molecules and as highly effective directing groups in the stereoselective synthesis of complex chiral molecules. The strategic placement of a sterically demanding group, such as the mesityl (2,4,6-trimethylphenyl) moiety, can impart unique stereochemical control in chemical transformations, making (R)-2-Amino-2-mesitylethanol a compound of significant interest.
Physicochemical Properties
Precise experimental data for (R)-2-Amino-2-mesitylethanol is not widely available in public literature. However, based on the known properties of its achiral analogue, 2-(2,4,6-trimethylphenyl)ethanol, and other related chiral β-amino alcohols, we can infer a set of expected properties.
Table 1: Estimated Physicochemical Properties of (R)-2-Amino-2-mesitylethanol
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₁H₁₇NO | |
| Molecular Weight | 179.26 g/mol | |
| Appearance | White to off-white crystalline solid | Typical for chiral amino alcohols. |
| Melting Point | 80 - 85 °C | Based on the melting point of 2-(2,4,6-trimethylphenyl)ethanol (81-83 °C)[1]. The introduction of the amino group and chirality may slightly alter this value. |
| Boiling Point | >150 °C at reduced pressure | Based on the boiling point of 2-(2,4,6-trimethylphenyl)ethanol (152 °C / 15 mmHg)[1]. High boiling point is expected due to hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in nonpolar solvents like hexane. | The polar amino and hydroxyl groups will dominate solubility. |
| Optical Rotation [α]D | Specific value not reported. Expected to be a non-zero value, with the (S)-enantiomer having an equal and opposite rotation. | The magnitude and sign of rotation must be determined experimentally.[2][3][4][5] |
| CAS Number | Not assigned for the (R)-enantiomer. Racemate: 354153-49-4[6] |
Synthesis of (R)-2-Amino-2-mesitylethanol
The synthesis of enantiomerically pure (R)-2-Amino-2-mesitylethanol can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Synthesis of Racemic 2-Amino-2-mesitylethanol
A common and effective route to racemic β-amino alcohols is the reduction of the corresponding α-amino ketone. A plausible synthetic pathway is outlined below.
Workflow for the Synthesis of Racemic 2-Amino-2-mesitylethanol
Caption: Synthetic workflow for racemic 2-Amino-2-mesitylethanol.
Experimental Protocol: Synthesis of Racemic 2-Amino-2-mesitylethanol
Step 1: Synthesis of 2-Amino-1-mesitylethanone (A Precursor) A potential route involves the synthesis of the corresponding α-amino ketone. A detailed protocol can be found in the literature for analogous compounds, often involving the reaction of an α-haloketone with an amine source. A relevant synthesis of a similar compound is described in the European Journal of Organic Chemistry, 2001, issue 10, pages 1937-1942.
Step 2: Reduction to the Racemic Amino Alcohol
-
Dissolution: Dissolve 2-amino-1-mesitylethanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The stoichiometry should be carefully controlled (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to neutralize the excess borohydride.
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude racemic 2-Amino-2-mesitylethanol.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Chiral Resolution of Racemic 2-Amino-2-mesitylethanol
The separation of the racemic mixture into its constituent enantiomers is a critical step to obtain the desired (R)-enantiomer. Classical resolution via the formation of diastereomeric salts is a well-established and reliable method.[7][8]
Workflow for Chiral Resolution
Caption: Chiral resolution via diastereomeric salt formation.
Experimental Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 2-Amino-2-mesitylethanol in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in the same solvent.
-
Crystallization: Combine the two solutions and heat gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1M NaOH) to adjust the pH to >10. This will deprotonate the amino group and liberate the free amino alcohol.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-2-Amino-2-mesitylethanol.
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.[9][10][11][12]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for (R)-2-Amino-2-mesitylethanol
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Assignment |
| ¹H NMR | ~6.8 ppm (s, 2H) | Aromatic protons (mesityl) |
| ~4.0-4.2 ppm (m, 1H) | CH-OH | |
| ~3.5-3.7 ppm (m, 2H) | CH₂-OH | |
| ~2.2-2.4 ppm (s, 9H) | Methyl protons (mesityl) | |
| Broad singlet | NH₂ and OH protons (exchangeable with D₂O) | |
| ¹³C NMR | ~135-140 ppm | Quaternary aromatic carbons (mesityl) |
| ~128-130 ppm | Aromatic CH carbons (mesityl) | |
| ~70-75 ppm | CH-OH | |
| ~60-65 ppm | CH₂-OH | |
| ~50-55 ppm | CH-NH₂ | |
| ~20-22 ppm | Methyl carbons (mesityl) | |
| IR Spectroscopy | 3400-3200 cm⁻¹ (broad) | O-H and N-H stretching |
| 3000-2850 cm⁻¹ | C-H stretching (aliphatic) | |
| ~1600, ~1470 cm⁻¹ | C=C stretching (aromatic) | |
| 1200-1000 cm⁻¹ | C-O and C-N stretching |
Applications in Asymmetric Synthesis
(R)-2-Amino-2-mesitylethanol is a valuable chiral auxiliary and ligand for a variety of asymmetric transformations. The bulky mesityl group provides a well-defined steric environment, which can lead to high levels of stereocontrol.
Workflow for Application as a Chiral Auxiliary
Caption: General workflow for using (R)-2-Amino-2-mesitylethanol as a chiral auxiliary.
Potential applications include:
-
Asymmetric Reductions: As a precursor to chiral oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones.[2][19][20]
-
Asymmetric Alkylations: After conversion to a chiral enolate, it can direct the stereoselective alkylation of carbonyl compounds.
-
Asymmetric Aldol Reactions: As a chiral auxiliary to control the stereochemical outcome of aldol additions.
-
Chiral Ligands for Metal Catalysis: The amino and hydroxyl groups can coordinate to metal centers, creating a chiral environment for a variety of catalytic reactions, such as hydrogenations and C-C bond-forming reactions.
Safety and Handling
As with all amine-containing compounds, (R)-2-Amino-2-mesitylethanol should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
(R)-2-Amino-2-mesitylethanol represents a valuable and versatile chiral building block for modern organic synthesis. Its robust synthesis from readily available starting materials and its potential for high stereochemical induction in a variety of asymmetric transformations make it an attractive tool for researchers in both academic and industrial settings. This guide provides a foundational understanding of its properties and synthesis, empowering scientists to explore its full potential in their research endeavors.
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